Cas no 16436-71-8 (Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1))
16436-71-8 structure
Product Name:Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1)
Numero CAS:16436-71-8
MF:C37H30ClP
MW:541.060869693756
CID:160257
PubChem ID:85420
Update Time:2025-04-19
Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1)
- triphenyl(trityl)phosphanium,chloride
- Phosphonium, triphenyltrityl-,chloride (8CI)
- Phosphonium,triphenyl(triphenylmethyl)-, chloride (9CI)
- triphenyl(trityl)phosphonium chloride
- SCHEMBL43124
- Trityl triphenylphosphonium chloride
- triphenyl(trityl)phosphanium chloride
- triphenyl(trityl)phosphanium;chloride
- Phosphonium, triphenyl(triphenylmethyl)-, chloride
- DTXSID90936940
- (Triphenylmethyl)Triphenylphosphonium Chloride
- 16436-71-8
- Triphenylmethyltriphenylphosphoniumchloride
- Triohenylmethyl triphenylphosphonium chloride
- E81890
- LZOHWIXYBMRNAP-UHFFFAOYSA-M
- AKOS025295363
- triphenyl(triphenylmethyl)phosphanium chloride
- triphenyl(trityl)phosphonium
- 48234-64-6
- FT-0639867
- Triphenyl(triphenylmethyl)phosphonium chloride
-
- MDL: MFCD00082244
- Inchi: 1S/C37H30P.ClH/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
- Chiave InChI: LZOHWIXYBMRNAP-UHFFFAOYSA-M
- Sorrisi: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 509.9427
- Massa monoisotopica: 540.1773656g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 39
- Conta legami ruotabili: 7
- Complessità: 584
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0
Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1) Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
16436-71-8 (Phosphonium,triphenyl(triphenylmethyl)-, chloride (1:1)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti